

X-ray Crystal Structure Analysis: A Comparative Guide to Brominated Benzothiazoles

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Compound of Interest

Compound Name: 4-Bromobenzo[d]thiazol-2(3H)-one

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the X-ray crystal structure of brominated benzothiazole derivatives. Due to the absence of publicly available crystallographic data for **4-Bromobenzo[d]thiazol-2(3H)-one**, this document presents a detailed analysis of the closely related compound, 6-bromo-1,3-benzothiazol-2-amine, as a representative example. The structural information and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and development of therapeutic agents based on the benzothiazole scaffold.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for 6-bromo-1,3-benzothiazol-2-amine, providing a benchmark for comparison with other related structures.

Parameter	6-bromo-1,3-benzothiazol-2-amine[1]
Chemical Formula	C ₇ H ₅ BrN ₂ S
Formula Weight	229.10
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Dimensions	a = 8.6268(7) Å b = 22.487(2) Å c = 4.0585(3) Å α = 90° β = 90° γ = 90°
Volume	787.30(11) Å ³
Z	4
Density (calculated)	1.933 Mg/m ³
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	298 K
Reflections Collected	3929
Unique Reflections	929
R-int	0.087
Final R indices [I > 2σ(I)]	R1 = 0.095, wR2 = 0.246

Experimental Protocols

Synthesis of 6-bromo-1,3-benzothiazol-2-amine[1]

6-bromobenzo[d]thiazol-2-amine (22.9 mg, 0.1 mmol) was dissolved in 8 ml of methanol. The resulting solution was filtered into a test tube. The solution was left undisturbed at room temperature for one month. Slow evaporation of the methanol solution to approximately 3 ml yielded light-yellow block-like single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement[1]

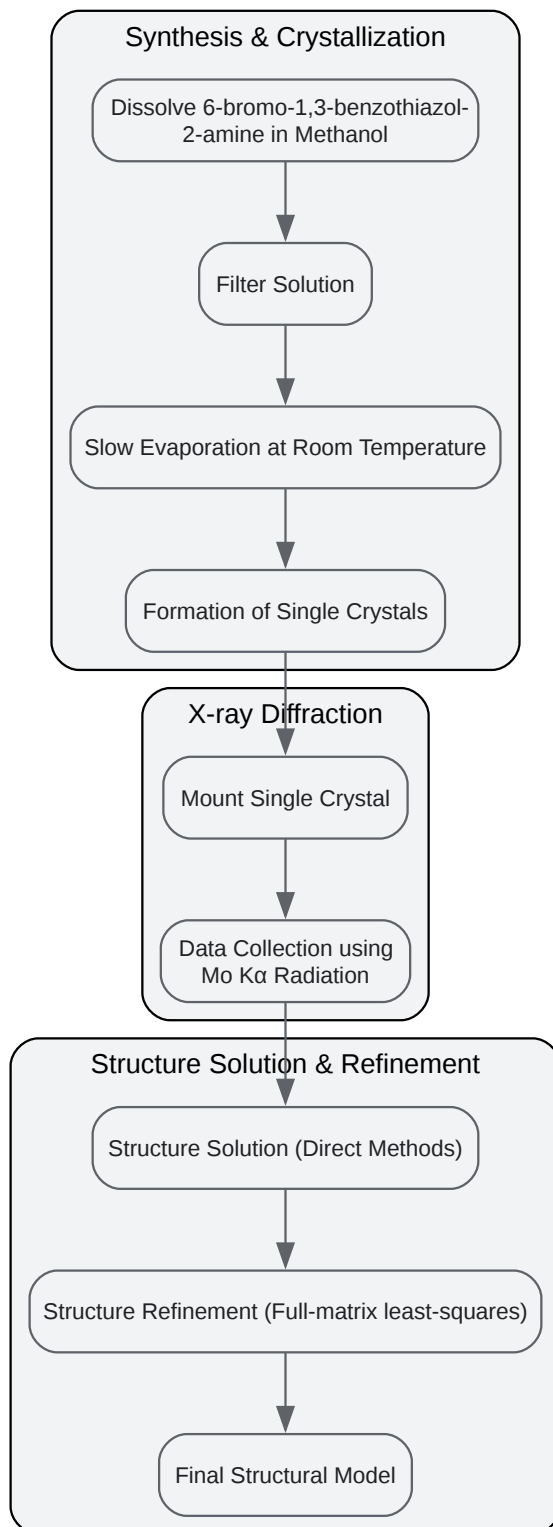
A single crystal of suitable size and quality was mounted on a Bruker SMART CCD area-detector diffractometer. Data were collected using graphite-monochromated Mo Kα radiation (λ

= 0.71073 Å) at 298 K. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . Hydrogen atoms bonded to nitrogen were located in a difference Fourier map and refined isotropically. Other hydrogen atoms were positioned geometrically and refined using a riding model.

Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for obtaining the crystal structure and the key intermolecular interactions observed in the crystal packing of 6-bromo-1,3-benzothiazol-2-amine.

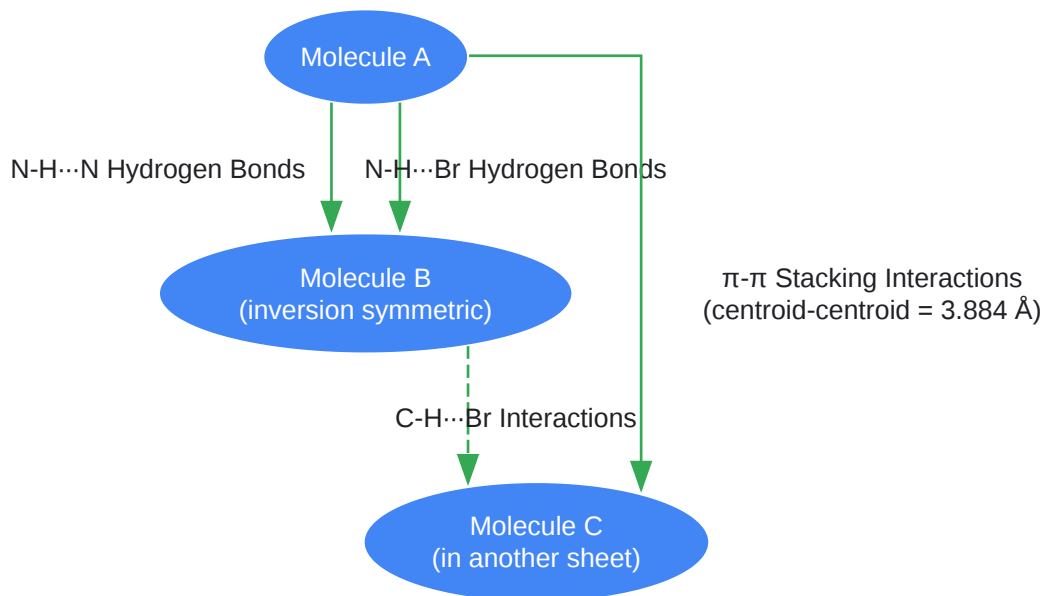
Experimental Workflow for Crystal Structure Analysis



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Caption: Experimental workflow from synthesis to final structural model.

Intermolecular Interactions in 6-bromo-1,3-benzothiazol-2-amine



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Caption: Key intermolecular interactions in the crystal lattice.

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References

- 1. researchgate.net [researchgate.net]
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